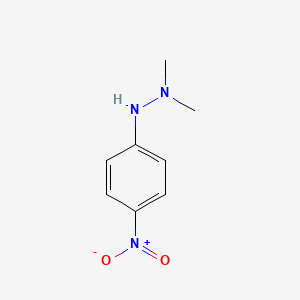
Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a hydrazine group substituted with two methyl groups and a 4-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- typically involves the reaction of 1,1-dimethylhydrazine with 4-nitrobenzaldehyde. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt cellular processes and result in various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethylhydrazine: A simpler hydrazine derivative with similar reactivity.
4-Nitrophenylhydrazine: Contains a nitrophenyl group but lacks the dimethyl substitution.
1,1-Dimethyl-2-(4-aminophenyl)hydrazine: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
Hydrazine, 1,1-dimethyl-2-(4-nitrophenyl)- is unique due to the presence of both dimethyl and nitrophenyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
874398-04-6 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
1,1-dimethyl-2-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-10(2)9-7-3-5-8(6-4-7)11(12)13/h3-6,9H,1-2H3 |
InChI Key |
GGZNHSSVDHGCKC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















